molecular formula C10H7ClF4O2 B12968487 Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate

Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B12968487
M. Wt: 270.61 g/mol
InChI Key: VAQUCNAHLULVAU-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7ClF4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions like nitration, sulfonation, and halogenation.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination, typically under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates such as ethyl 2-azido-4-fluoro-3-(trifluoromethyl)benzoate.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or bromo derivatives of the original compound.

    Reduction: Formation of ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy. The trifluoromethyl group can also influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate can be compared with other fluorinated benzoates, such as:

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the chlorine and fluorine substituents, resulting in different chemical reactivity and biological activity.

    Ethyl 2-chloro-3-fluoro-4-(trifluoromethyl)benzoate: Similar structure but with different substitution patterns, leading to variations in physical and chemical properties.

    Methyl 4-fluorobenzoate: Contains a single fluorine atom and a methyl ester group, offering distinct reactivity and applications.

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)5-3-4-6(12)7(8(5)11)10(13,14)15/h3-4H,2H2,1H3

InChI Key

VAQUCNAHLULVAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)Cl

Origin of Product

United States

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